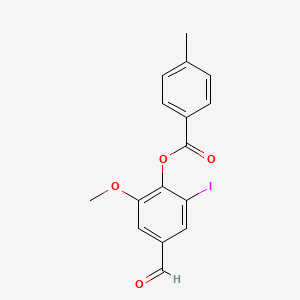

4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate

Description

Properties

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMWNNNFVDFINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the iodination of a methoxyphenyl precursor followed by formylation and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium azide (NaN3) or organometallic compounds under appropriate conditions.

Major Products

Oxidation: 4-Carboxy-2-iodo-6-methoxyphenyl 4-methylbenzoate.

Reduction: 4-Hydroxymethyl-2-iodo-6-methoxyphenyl 4-methylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate depends on its interaction with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Key Comparisons

Substituent Effects on Reactivity and Stability Iodine vs. Nitro Groups: The iodine atom in the target compound provides steric bulk and polarizability, influencing crystallographic packing (e.g., halogen bonding) . Ester vs. Sulfonate Moieties: The 4-methylbenzoate ester group offers lipophilicity, whereas sulfonate derivatives (e.g., ) are more polar, affecting solubility and biological membrane permeability .

Crystallographic and Conformational Analysis

- Dihedral angles between aromatic rings vary significantly: 4.96° in 4-formyl-2-nitrophenyl 3-nitro-2-methyl benzoate vs. 62.90° in brominated analogs. This impacts molecular packing and intermolecular interactions (e.g., C–H···O bonds) .

Spectroscopic Signatures

- IR Spectroscopy : Ester carbonyl stretches appear near 1723 cm⁻¹ (acetate) and 1724 cm⁻¹ (benzoate), while formyl C=O absorbs at ~1690 cm⁻¹ . Sulfonate derivatives show additional S=O stretches (~1350–1200 cm⁻¹) .

- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while formyl protons appear as singlets near δ 10.0 ppm .

Biological and Metabolic Considerations

- The 4-methylbenzoate moiety may undergo enzymatic hydrolysis similarly to anaerobic 4-methylbenzoate degradation pathways, where CoA ligases and reductases are upregulated during catabolism . Acetate or sulfonate analogs might exhibit differing metabolic stability.

Research Findings and Implications

- Crystal Engineering : The planar arrangement of 4-formyl-2-nitrophenyl benzoates (dihedral angle ~5°) facilitates tight packing via weak C–H···O interactions, contrasting with twisted homologs (dihedral >60°) . This insight aids in designing co-crystals for materials science.

- Synthetic Versatility : The iodine atom in the target compound offers a handle for further functionalization (e.g., cross-coupling reactions), unlike nitro or bromo analogs .

- Analytical Challenges: Heavy atoms (e.g., iodine) complicate mass spectrometry analysis, necessitating high-resolution techniques (HRESIMS) as noted in .

Biological Activity

Overview

4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate is an organic compound with the molecular formula C16H13IO4. It features several functional groups, including formyl, iodo, and methoxy, which contribute to its biological activity. This compound is of interest in medicinal chemistry and biological research due to its potential therapeutic properties.

The compound is synthesized through multi-step organic reactions involving iodination, formylation, and esterification. The synthesis typically requires specific reagents and conditions to ensure high yield and purity. The presence of the iodine atom allows for nucleophilic substitution reactions, while the formyl group can participate in various chemical transformations.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity :

Studies have shown that derivatives with similar structural motifs can exhibit significant antimicrobial properties. For instance, compounds with methoxy substituents have been evaluated for their efficacy against Gram-positive bacteria and fungi. The introduction of methoxy groups has been linked to enhanced selectivity and increased biological activity .

Anticancer Properties :

Preliminary investigations suggest potential anticancer effects of compounds related to this compound. Research on structurally similar carboxylic acid derivatives indicates that they may inhibit tumor growth in various cancer cell lines. The mechanism often involves modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Nucleophilic Addition : The formyl group can engage in nucleophilic addition reactions, influencing cellular processes.

- Substitution Reactions : The iodine atom can be substituted with other functional groups, potentially altering the compound's reactivity and biological interactions.

These interactions can affect several biochemical pathways, including those involved in inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of methoxy-substituted phenyl compounds against selected strains of bacteria. Results indicated that certain derivatives displayed strong activity against both Gram-positive bacteria and fungi, highlighting the importance of substituent positioning on biological effectiveness .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of carboxylic acid derivatives similar to this compound. It was found that these compounds could significantly inhibit cancer cell proliferation in vitro, suggesting their potential as therapeutic agents against various types of cancer .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Promising | Contains iodo and formyl groups |

| 4-Methylbenzoic acid derivative | Weak | Moderate | Lacks iodo substituent |

| Methoxy-substituted pyrimidine derivatives | Strong | Significant | Enhanced selectivity due to methoxy group |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-formyl-2-iodo-6-methoxyphenyl 4-methylbenzoate?

Key parameters include temperature (typically 60–100°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (6–24 hours). The iodination step requires controlled conditions to avoid over-oxidation or side reactions. Precursor functionalization (e.g., formyl group introduction) may involve Vilsmeier-Haack or directed ortho-metalation strategies. Reaction progress should be monitored via TLC or HPLC .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- NMR : H and C NMR identify substituent positions (e.g., formyl proton at ~10 ppm, aromatic protons, and methyl/methoxy groups).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm) and formyl groups (C=O stretch at ~1680 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHIO: 420.99).

- X-ray crystallography (if crystalline): Resolves bond lengths/angles and confirms regiochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the ester group or iododecomposition. Avoid exposure to light, as the iodoaryl group may undergo photolytic cleavage. Purity should be rechecked via HPLC after long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement (via SHELX suite) provides precise bond distances and angles. For example:

- The iodo group’s steric effects may distort the benzene ring plane.

- Hydrogen bonding between formyl and methoxy groups can stabilize specific conformers. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, I···π), while energy frameworks model crystal packing stability .

Q. What computational methods predict biological target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinase or receptor targets). Focus on the formyl group’s role in hydrogen bonding.

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent over 100 ns trajectories .

Q. How do competing reaction pathways affect functional group transformations?

- Iodo Substituent Reactivity : Evaluate nucleophilic aromatic substitution (e.g., Suzuki coupling) versus Ullmann-type coupling under varying Pd catalysts (Pd(PPh) vs. PdCl).

- Formyl Group Modifications : Compare reductive amination (NaBHCN) versus condensation (with hydrazines) yields under acidic vs. basic conditions.

- Steric Effects : The 2-iodo-6-methoxy groups may hinder electrophilic substitution at the 4-methylbenzoate moiety. Kinetic studies (e.g., F NMR for fluorinated analogs) quantify substituent effects .

Q. What strategies reconcile discrepancies in spectroscopic vs. computational data?

- Dynamic Effects : If NMR signals suggest fluxionality (e.g., rotameric ester groups), variable-temperature NMR or NOESY can detect conformational exchange.

- Crystal vs. Solution State : Compare X-ray structures with DFT-optimized gas-phase geometries to identify solvent- or packing-induced distortions.

- Error Analysis : Cross-validate computational methods (e.g., MP2 vs. CCSD(T) for non-covalent interactions) to resolve deviations from experimental IR/Raman spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.